molecular formula C22H24F3N3O2 B10757683 (2r)-4-(2-Benzoyl-1,2-Diazepan-1-Yl)-4-Oxo-1-(2,4,5-Trifluorophenyl)butan-2-Amine

(2r)-4-(2-Benzoyl-1,2-Diazepan-1-Yl)-4-Oxo-1-(2,4,5-Trifluorophenyl)butan-2-Amine

Cat. No.: B10757683
M. Wt: 419.4 g/mol
InChI Key: XXRHRPGYYNOBHO-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-(2-BENZOYL-1,2-DIAZEPAN-1-YL)-4-OXO-1-(2,4,5-TRIFLUOROPHENYL)BUTAN-2-AMINE: is a small molecule belonging to the class of organic compounds known as beta amino acids and derivatives. These compounds are characterized by having an amino group attached to the beta carbon atom. The compound has a molecular formula of C22H24F3N3O2 and a molecular weight of 419.44 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and chromatography may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(2-BENZOYL-1,2-DIAZEPAN-1-YL)-4-OXO-1-(2,4,5-TRIFLUOROPHENYL)BUTAN-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2R)-4-(2-BENZOYL-1,2-DIAZEPAN-1-YL)-4-OXO-1-(2,4,5-TRIFLUOROPHENYL)BUTAN-2-AMINE involves its interaction with specific molecular targets, such as dipeptidyl peptidase 4 (DPP-4). This interaction can modulate various biochemical pathways, leading to its observed effects .

Properties

Molecular Formula

C22H24F3N3O2

Molecular Weight

419.4 g/mol

IUPAC Name

(3R)-3-amino-1-(2-benzoyldiazepan-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one

InChI

InChI=1S/C22H24F3N3O2/c23-18-14-20(25)19(24)12-16(18)11-17(26)13-21(29)27-9-5-2-6-10-28(27)22(30)15-7-3-1-4-8-15/h1,3-4,7-8,12,14,17H,2,5-6,9-11,13,26H2/t17-/m1/s1

InChI Key

XXRHRPGYYNOBHO-QGZVFWFLSA-N

Isomeric SMILES

C1CCN(N(CC1)C(=O)C2=CC=CC=C2)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N

Canonical SMILES

C1CCN(N(CC1)C(=O)C2=CC=CC=C2)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N

Origin of Product

United States

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